1-(4-Bromobenzyl)-1,4-diazepane
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Overview
Description
“1-(4-Bromobenzyl)-1,4-diazepane” is likely a derivative of benzyl bromide, which is a brominated aromatic organic compound . Compounds like these are often used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzyl bromide . For example, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FTIR, NMR, and X-ray single crystal diffraction .Chemical Reactions Analysis
Bromobenzyl compounds can undergo various chemical reactions. For instance, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, 4-bromobenzyl bromide has a molecular weight of 249.93 g/mol .Scientific Research Applications
Synthesis and Ligand Applications
- Chiral-pool Synthesis and σ1 Receptor Ligand Properties : The synthesis of 1,4-diazepanes from amino acids resulted in compounds with high σ1 receptor affinity. These 1,4-diazepanes, including derivatives with substituted benzyl moieties, show potential in cognition enhancement without severe toxic or behavioral effects (Fanter et al., 2017).
Catalytic and Coordination Chemistry
- Catalysis in Olefin Epoxidation : Manganese(III) complexes of bisphenolate ligands including 1,4-bis(2-hydroxybenzyl)-1,4-diazepane types show promising catalytic abilities in olefin epoxidation, demonstrating the utility of 1,4-diazepane derivatives in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Biological Studies
- Efflux Pump Inhibition in Bacteria : A study demonstrated that 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli, indicating its potential as an efflux pump inhibitor (Casalone et al., 2020).
Synthetic Methods and Chemical Reactivity
- Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines and 1,4-Diazepanes : A three-component one-pot method was reported for the synthesis of N-pyrrolyl(furanyl)-piperazines and 1,4-diazepanes, highlighting the synthetic flexibility of 1,4-diazepane derivatives (Mittersteiner et al., 2019).
Structural and Mechanistic Insights
- Structural Analysis of N,N′-Disubstituted-1,4-diazepanes : Research on the structural characterization of 1,4-diazepanes shows their conformational flexibility, which is important for understanding their reactivity and potential applications in various fields (Ramirez-Montes et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTBARDRYLXING-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383431 |
Source
|
Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-1,4-diazepane | |
CAS RN |
690632-73-6 |
Source
|
Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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